molecular formula C33H31NO3 B297769 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

Cat. No. B297769
M. Wt: 489.6 g/mol
InChI Key: HKRQPUCSUHNIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione, also known as DADLE, is a synthetic opioid peptide that has been widely used in scientific research. It was first synthesized in 1977 by two chemists, B. A. Pettibone and R. B. A. Duggan, at the Merck Sharp and Dohme Research Laboratories in the United States. Since its discovery, DADLE has been extensively studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione involves its binding to the delta opioid receptor, which is located in various parts of the body, including the brain, spinal cord, and peripheral tissues. When 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in pain management, mood regulation, and other physiological processes.
Biochemical and Physiological Effects
4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce pain sensitivity, improve mood, and reduce anxiety and depression. It has also been shown to have anti-inflammatory effects and to stimulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione in lab experiments is its selectivity for the delta opioid receptor. This allows researchers to study the effects of opioids on this specific receptor, which is involved in a number of important physiological processes. However, one limitation of using 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione is its high cost and the complexity of its synthesis, which can make it difficult for some researchers to obtain.

Future Directions

There are a number of potential future directions for research on 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione and its derivatives. One area of interest is the development of new opioid drugs that target the delta opioid receptor, which may have fewer side effects than traditional opioids. Another area of interest is the use of 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione in the treatment of various medical conditions, such as chronic pain, depression, and anxiety. Finally, there is also interest in exploring the potential use of 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and other pain medications, to improve pain management and reduce the risk of addiction.
Conclusion
In conclusion, 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione is a synthetic opioid peptide that has been extensively studied for its potential use in the treatment of various medical conditions. Its selectivity for the delta opioid receptor has made it a valuable tool for studying the opioid system in the body, and it has shown promise in the treatment of chronic pain, depression, and anxiety. While there are still many questions to be answered about 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione and its derivatives, it is clear that this compound has the potential to make a significant impact on the field of medicine and scientific research.

Synthesis Methods

The synthesis of 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione involves several steps, including the condensation of two amino acids, leucine and methionine, to form the dipeptide. This is followed by the addition of several other chemical groups to create the final product. The process is complex and requires specialized equipment and expertise.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione has been used extensively in scientific research as a tool for studying the opioid system in the body. It has been shown to bind to the delta opioid receptor, which is involved in pain management, mood regulation, and other physiological processes. 4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione has been used to study the effects of opioids on the nervous system, as well as to investigate potential treatments for opioid addiction.

properties

Product Name

4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

Molecular Formula

C33H31NO3

Molecular Weight

489.6 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C33H31NO3/c1-5-32-25(22-13-9-7-10-14-22)26(23-15-11-8-12-16-23)33(6-2,31(32)37)28-27(32)29(35)34(30(28)36)24-18-20(3)17-21(4)19-24/h7-19,27-28H,5-6H2,1-4H3

InChI Key

HKRQPUCSUHNIGE-UHFFFAOYSA-N

SMILES

CCC12C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)C)C)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC

Canonical SMILES

CCC12C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)C)C)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)CC

Origin of Product

United States

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